molecular formula C14H18O4 B13843246 Monohexyl phthalate-d4

Monohexyl phthalate-d4

Cat. No.: B13843246
M. Wt: 254.31 g/mol
InChI Key: XOSNGXNHDRYFEF-PKHQNOSGSA-N
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Description

Monohexyl phthalate-d4, also known as 1,2-Benzenedicarboxylic Acid Monohexyl Ester-d4, is a stable isotope-labeled compound. It is a phthalate ester where four hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in analytical chemistry as a reference standard for the quantification and analysis of phthalates in various matrices .

Preparation Methods

Synthetic Routes and Reaction Conditions

Monohexyl phthalate-d4 is synthesized through the esterification of phthalic anhydride with hexanol-d4. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as column chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Monohexyl phthalate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Monohexyl phthalate-d4 is widely used in scientific research, particularly in the fields of analytical chemistry, environmental science, and toxicology. Its applications include:

Mechanism of Action

Monohexyl phthalate-d4, like other phthalates, can act as an endocrine disruptor. It interferes with the normal functioning of the endocrine system by binding to hormone receptors and altering hormone synthesis, transport, and metabolism. This disruption can lead to various health effects, including reproductive and developmental issues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides distinct advantages in mass spectrometry analysis. The presence of deuterium atoms allows for precise quantification and differentiation from non-labeled compounds, making it an invaluable tool in analytical chemistry .

Biological Activity

Monohexyl phthalate-d4 (MHP-d4) is a deuterated derivative of monohexyl phthalate, which is a metabolite of di-n-hexyl phthalate (DnHexP). This compound is part of a broader class of phthalates that are widely used as plasticizers in various consumer products. Understanding the biological activity of MHP-d4 is crucial for assessing its potential health impacts, particularly as concerns about phthalates as endocrine disruptors have increased.

  • Chemical Formula : C14H18O4
  • Molecular Weight : 250.36 g/mol
  • Deuteration : The presence of deuterium (d4) in the compound allows for enhanced tracking and quantification in biological studies.

Toxicological Effects

Phthalates, including MHP-d4, have been associated with various toxicological effects:

  • Endocrine Disruption : Phthalates can interfere with hormone function, potentially leading to reproductive and developmental issues in humans and animals .
  • Carcinogenic Potential : Some studies suggest that certain phthalates may have carcinogenic properties, although MHP-d4 itself has not been classified as such by IARC .
  • Reproductive Toxicity : Exposure to phthalates has been linked to adverse reproductive outcomes, including reduced fertility and developmental abnormalities in offspring .

Metabolic Pathways

MHP-d4 undergoes metabolic conversion in the body, primarily yielding metabolites such as mono-n-hexyl phthalate (MnHexP), which can further be transformed into secondary metabolites like 5-hydroxy hexyl phthalate (5HO-MnHexP) and 5-carboxy pentyl phthalate (5cx-MnPentP) . These metabolites are proposed biomarkers for exposure assessment.

Case Studies

  • Exposure Assessment in Children : A study conducted as part of the European Human Biomonitoring Initiative showed a significant increase in detectable levels of MnHexP in urine among children aged 2 to 6 years, rising from 26% to 61% over three years. This indicates increasing exposure levels and raises concerns about potential health impacts .
  • Toxicological Studies on DnHexP : Research evaluating the toxic effects of DnHexP in animal models has demonstrated a range of adverse outcomes, including developmental toxicity and endocrine disruption. These findings suggest that MHP-d4, as a metabolite, may share similar risks .

Biological Activities Table

Activity TypeObservations
Endocrine DisruptionInterference with hormone signaling pathways leading to reproductive issues .
Carcinogenic PotentialNot classified as a carcinogen by IARC but linked to potential cancer risks .
Reproductive ToxicityAssociated with reduced fertility and developmental abnormalities in offspring .
Metabolite FormationConverts to MnHexP and other metabolites that serve as biomarkers for exposure .

Analytical Methods for Detection

The detection and quantification of MHP-d4 and its metabolites are essential for risk assessment. Various analytical methods have been developed:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has been validated for quantifying MHP-d4 in biological samples such as urine and plasma. It provides high sensitivity and specificity for detecting low concentrations of phthalates .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Another common method used for analyzing phthalates in environmental samples, although less sensitive than LC-MS/MS for certain metabolites .

Method Validation Summary

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MS6.9 ng/mL (plasma)25 ng/mL (plasma)
GC-MSVariesVaries

Properties

Molecular Formula

C14H18O4

Molecular Weight

254.31 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-hexoxycarbonylbenzoic acid

InChI

InChI=1S/C14H18O4/c1-2-3-4-7-10-18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16)/i5D,6D,8D,9D

InChI Key

XOSNGXNHDRYFEF-PKHQNOSGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCC)[2H])[2H]

Canonical SMILES

CCCCCCOC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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